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Compound of Interest

Compound Name: CB-6644

Cat. No.: B606509

Introduction

CB-6644 is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2
complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a heterohexameric
complex crucial for a variety of cellular activities, including chromatin remodeling,
transcriptional regulation, and DNA repair.[2][3][4][5] Overexpression of the RUVBL1/2 complex
is linked to tumor growth and poor prognosis in several cancers, making it a compelling target
for therapeutic intervention.[1][2][3][4] CB-6644 specifically targets the ATPase activity of this
complex, leading to anti-proliferative effects and cell death in cancer cells.[1][2] These
application notes provide a guide for utilizing CB-6644 to study its effects on chromatin
accessibility and gene regulation.

Mechanism of Action

CB-6644 acts as a noncompetitive inhibitor of the RUVBL1/2 complex's ATPase activity, with
an IC50 of 15 nM.[6][7] By inhibiting this activity, CB-6644 disrupts the function of several
chromatin remodeling complexes where RUVBL1/2 is a subcomplex, such as INO80 and
TIP60.[8][9] This disruption leads to significant changes in the epigenetic landscape. Studies in
multiple myeloma (MM) cells have shown that CB-6644 treatment induces global chromatin
compaction, primarily at distal regulatory regions (non-promoter regions).[8][9] This alteration in
chromatin accessibility directly impacts gene expression, leading to the downregulation of
genes involved in cell proliferation and the upregulation of genes related to interferon
responses.[8][10][11] The anti-cancer effects are also mediated through the activation of the
p53 and p21 pathways.[4]
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Applications

o Chromatin Accessibility Studies: CB-6644 is a valuable tool for investigating the role of the
RUVBL1/2 complex in maintaining an open chromatin state. Techniques like ATAC-seq
(Assay for Transposase-Accessible Chromatin with sequencing) can be employed to map
genome-wide changes in chromatin accessibility following CB-6644 treatment.[8]

» Gene Regulation Research: By correlating changes in chromatin accessibility with
transcriptomic data (RNA-seq), researchers can elucidate the downstream effects of
RUVBL1/2 inhibition on gene expression networks.[8][9]

o Cancer Biology: The compound can be used to explore the dependency of various cancer
types on RUVBL1/2-mediated chromatin remodeling for survival and proliferation.[1][2][3] It
has shown significant anti-tumor activity in xenograft models of multiple myeloma and Burkitt
lymphoma.[1][2][3]

e Drug Development: As a preclinical drug candidate, CB-6644 serves as a basis for
developing therapeutics that target epigenetic mechanisms in cancer.[1]

Quantitative Data Summary
In Vitro Efficacy of CB-6644
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Cell Line Cancer Type Parameter Value Reference

Multiple Cell

) Various Cancers EC50 41 to 785 nM [5][6]
Lines (123 total)

Multiple

MM.1S IC50 120 nM 9]
Myeloma
Multiple

RPMI 8226 IC50 60 nM [9]
Myeloma

Normal Bone

HS-5 IC50 200 nM [9]
Marrow
Burkitt's e
Ramos EC50 Not specified [4]
Lymphoma
Apoptosis
HCT116 Colon Cancer ] @ 0.4 uM [5]
Induction

In Vivo Anti-Tumor Activity of CB-6644

Tumor
Animal Treatment Growth
Xenograft Dosage ] o Reference
Model Duration Inhibition
(TGI)
] Ramos
SCID-beige ] 150 mg/kg
) (Burkitt's 10 days 68% [6]
mice (oral)
Lymphoma)
] RPMI 8226
SCID-beige ) 150 mg/kg
) (Multiple 30 days 81% [6]
mice (oral)
Myeloma)

Transcriptomic and Chromatin Accessibility Changes in
MM.1S Cells
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Number of
Data Type Effect of CB-6644 . Reference
Genes/Regions
RNA-Seq Upregulated Genes 920 [819]
RNA-Seq Downregulated Genes 1110 [819]
Regions with
ATAC-Seq Increased Not specified [12]
Accessibility
Regions with
ATAC-Seq Decreased Not specified [12]
Accessibility

Signaling Pathway and Workflow Diagrams
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Caption: Mechanism of action for CB-6644.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b606509?utm_src=pdf-body-img
https://www.benchchem.com/product/b606509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Culture & Treatment
1. Culture Cancer Cells
(e.g., MM.1S, RPMI 8226)
2. Treat with CB-6644 (1C50)
and DMSO Control for 72h
3. Harvest Live Cells
(e.g., FACS)
ATAC-se* Protocol

[4. Cell Lysis to Isolate Nuclei]

5. Transposase (Tn5) Tagmentation
(Fragments & adds adapters)

[6. DNA Purification)

Sequencin&& Analysis

7. PCR Amplification of Library

v

8. High-Throughput Sequencing

v

9. Data Analysis
(Peak Calling, Footprinting, etc.)

Click to download full resolution via product page

Caption: Experimental workflow for ATAC-seq with CB-6644.

Protocols
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Protocol 1: Cell Culture and Treatment with CB-6644

This protocol is based on methodologies used for multiple myeloma (MM) cell lines.[9]
Materials:

Cancer cell lines (e.g., MM.1S, RPMI 8226)
Complete RPMI-1640 media

CB-6644 (MedChemExpress or other supplier)
DMSO (vehicle control)

6-well plates

Incubator (37°C, 5% CO2)

FACS buffer (PBS, 2% FBS)

Viability dye (e.g., Propidium lodide)
Procedure:

Cell Seeding: Plate cells at a density of 500,000 cells per well in 6-well plates, each
containing 2 mL of complete RPMI-1640 media.

CB-6644 Preparation: Prepare a stock solution of CB-6644 in DMSO. Dilute the stock
solution in culture media to the desired final concentration. For MM.1S cells, a concentration
of 120 nM (IC50) is recommended. For RPMI 8226, a concentration of 40-60 nM can be
used.[9]

Treatment: Add the diluted CB-6644 to the treatment wells. Add an equivalent volume of
DMSO-containing media to the control wells.

Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.

Harvesting Live Cells: To ensure high-quality chromatin for the ATAC-seq assay, it is crucial
to isolate live cells.
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Collect cells from each well.

[e]

Wash with ice-cold PBS.

o

[¢]

Resuspend cells in FACS buffer containing a viability dye.

[¢]

Isolate the live cell population using Fluorescence-Activated Cell Sorting (FACS).[9]
Approximately 50,000 live cells are required per ATAC-seq reaction.

Protocol 2: Omni-ATAC-seq for Chromatin Accessibility

This protocol is an adaptation of the improved Omni-ATAC-seq method, suitable for cells
treated with CB-6644.[9][13]

Materials:

50,000 live, sorted cells per reaction

e Cold Lysis Buffer (10 mM Tris-HCI pH 7.4, 10 mM NaCl, 3 mM MgCI2, 0.1% NP-40, 0.1%
Tween-20, 0.01% Digitonin in nuclease-free water)

o Wash Buffer (10 mM Tris-HCI pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20 in
nuclease-free water)

» Nextera DNA Library Prep Kit (containing Tagment DNA Buffer and Tagment DNA Enzyme -
Tn5 Transposase)

e MinElute Reaction Cleanup Kit (Qiagen)

o NEBNext High-Fidelity 2X PCR Master Mix

e Indexed PCR primers

Procedure:

e Cell Lysis:

o Centrifuge the 50,000 sorted cells at 500 x g for 10 minutes at 4°C.
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o Carefully aspirate the supernatant.

o Resuspend the cell pellet in 50 L of ice-cold Lysis Buffer. Pipette gently up and down 3
times.

o Incubate on ice for 3 minutes.
o Add 500 uL of Wash Buffer and gently invert the tube 3 times to wash the nuclei.
o Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

o Carefully remove all supernatant.

o Tagmentation:
o Prepare the transposition reaction mix on ice:
= 25 pL 2x Tagment DNA (TD) Buffer
» 2.5 uL Tagment DNA Enzyme (Tn5 Transposase)
» 22.5 pL Nuclease-free water
o Resuspend the nuclei pellet in the 50 pL transposition reaction mix.
o Incubate the reaction at 37°C for 30 minutes in a thermomixer, shaking at 1000 rpm.
o DNA Purification:

o Immediately following tagmentation, purify the DNA using a Qiagen MinElute Reaction
Cleanup Kit according to the manufacturer's instructions.

o Elute the DNA in 10 pL of Elution Buffer.
e Library Amplification:
o Setup a 50 pL PCR reaction:

» 10 puL Tagmented DNA
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2.5 pL Indexed PCR Primer 1 (25 uM)

2.5 pL Indexed PCR Primer 2 (25 uM)

25 uL NEBNext High-Fidelity 2X PCR Master Mix

10 pL Nuclease-free water

o Run the following PCR program:
» 72°C for 5 minutes
» 98°C for 30 seconds
= Cycle (typically 10-12 times):
= 98°C for 10 seconds
» 63°C for 30 seconds

m 72°C for 1 minute

e Library Cleanup and Quality Control:

o Purify the amplified library using AMPure XP beads or a similar cleanup kit to remove
primers.

o Assess the library quality and size distribution using a Bioanalyzer. A successful ATAC-seq
library will show a nucleosomal pattern.

o Quantify the library using Qubit or gPCR.
e Sequencing:

o Pool libraries and perform paired-end sequencing on an lllumina platform.

Protocol 3: Bioinformatic Data Analysis

Procedure:
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e Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
o Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.

o Alignment: Align the cleaned reads to the appropriate reference genome (e.g., hg38) using
an aligner like Bowtie2.

o Post-Alignment Filtering: Remove duplicate reads (Picard Tools) and reads mapping to the
mitochondrial genome.

o Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.

« Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically
significant differences in chromatin accessibility between CB-6644-treated and control
samples.[14]

e Downstream Analysis:
o Annotation: Annotate differential peaks to nearby genes.

o Motif Analysis: Identify transcription factor binding motifs enriched in differentially
accessible regions using tools like HOMER.

o Footprinting Analysis: Use tools like HINT-ATAC to identify transcription factor footprints
and infer changes in TF binding activity.[8][11]

o Integration: Integrate ATAC-seq data with RNA-seq data to correlate changes in chromatin
accessibility with gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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